5-Acetamidobenzene-1,3-dicarboxylic acid
Overview
Description
5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups and an acetamido group attached to a benzene ring. It is a white crystalline solid with a molecular formula of C10H9NO5 .
Mechanism of Action
Target of Action
It’s known that dicarboxylic acids, in general, can interact with various biological targets, including enzymes and receptors
Mode of Action
Dicarboxylic acids are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . The presence of two carboxyl groups in the molecule may enhance its ability to form these interactions .
Biochemical Pathways
Dicarboxylic acids can participate in various biochemical reactions, including hydroxylation reactions, aldol condensation, and esterification
Pharmacokinetics
It’s known that the compound has a molecular weight of 20995, a density of 163±01 g/cm3, a melting point of >300 °C, and a boiling point of 5907±600 °C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Dicarboxylic acids can influence cellular processes through their interactions with various targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Acetamidobenzene-1,3-dicarboxylic acid. For instance, the compound is stable in air but may decompose under high temperature or high humidity conditions . Additionally, light intensity and relative humidity can affect the concentrations of dicarboxylic acids in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidobenzene-1,3-dicarboxylic acid typically involves the acylation of isophthalic acid. One common method is the reaction of isophthalic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamidobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.
Scientific Research Applications
5-Acetamidobenzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- Phthalic Acid (1,2-benzenedicarboxylic acid)
- Isophthalic Acid (1,3-benzenedicarboxylic acid)
- Terephthalic Acid (1,4-benzenedicarboxylic acid)
Comparison: 5-Acetamidobenzene-1,3-dicarboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Unlike its parent compounds, it can participate in additional hydrogen bonding and has different reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-acetamidobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYZSYKZQESPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287379 | |
Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-50-9 | |
Record name | 6344-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.